L-Valinamide hydrochloride

Vue d'ensemble

Description

L-Valinamide hydrochloride is a derivative of the amino acid valine. It is a solid compound at room temperature and pressure, and it is closely related to biological macromolecular peptides and proteins. This compound is often used in the synthesis of peptides and has applications in the pharmaceutical industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Valinamide hydrochloride can be synthesized through the reaction of L-valine with ammonia, followed by the addition of hydrochloric acid. The reaction typically involves the following steps:

- L-Valine is reacted with ammonia to form L-valinamide.

- The resulting L-valinamide is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: L-Valinamide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It can undergo substitution reactions where the amide group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents

Major Products:

Oxidation: Oxo derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted amides

Applications De Recherche Scientifique

Synthetic Route:

- Reactants : L-valine and ammonia.

- Process :

- L-valine is reacted with ammonia to form L-valinamide.

- The resulting L-valinamide is treated with hydrochloric acid to yield L-Valinamide hydrochloride.

Scientific Research Applications

This compound finds diverse applications across several scientific domains:

Medicinal Chemistry

- Anticancer Activity : Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including mouse L1210 leukemia cells. In vitro assays demonstrated significant growth inhibition, suggesting potential as an anticancer agent .

- Enzyme Inhibition : The compound has been shown to inhibit enzymatic activity related to collagenase, which is relevant in conditions involving excessive collagen degradation such as arthritis and periodontal disease .

Biochemistry

- Protein Interaction Studies : this compound is utilized in studies investigating its binding affinity to proteins and enzymes. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify these interactions, revealing its potential to modulate enzyme activity .

- Neuroprotective Effects : Research has explored its neuroprotective properties against oxidative stress-induced neuronal damage, indicating that it may enhance neuronal survival rates .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of various dipeptides found that this compound showed promising results against human cancer cell lines, indicating its potential as an anticancer agent.

- Neuroprotective Effects : Another investigation into its neuroprotective properties revealed that it could reduce markers of oxidative stress and improve neuronal survival rates in vitro.

- Inhibition of Enzymatic Activity : Research on the inhibitory effects of L-Valinamide on tyrosinase activity demonstrated moderate inhibition compared to other amino acid derivatives, making it relevant for skin pigmentation disorders.

Mécanisme D'action

The mechanism of action of L-Valinamide hydrochloride involves its interaction with various molecular targets and pathways. It acts as a building block in peptide synthesis, facilitating the formation of peptide bonds. It also interacts with enzymes and receptors, influencing their activity and function .

Comparaison Avec Des Composés Similaires

- L-Alaninamide hydrochloride

- L-Leucinamide hydrochloride

- L-Lysine hydrate

Comparison: L-Valinamide hydrochloride is unique due to its specific structure and properties. Compared to L-Alaninamide hydrochloride and L-Leucinamide hydrochloride, it has a branched-chain structure, which influences its reactivity and interactions with other molecules. Its specific rotation and solubility also differ from those of similar compounds, making it suitable for specific applications in peptide synthesis and pharmaceutical research .

Activité Biologique

L-Valinamide hydrochloride is a dipeptide derivative that combines the amino acids L-valine, L-lysine, and L-proline. Its unique structural configuration contributes to its specific biological activities, making it a compound of interest in various fields of research, including pharmacology and biochemistry.

This compound has the chemical formula CHClNO. It exists primarily in its hydrochloride form, which enhances its solubility in water, a crucial factor for biological applications. The compound can be synthesized through several methods, including condensation reactions involving amino acids or their derivatives.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For example, it has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant growth inhibition in mouse L1210 leukemia cells, with an IC value indicating moderate potency .

The biological activity of L-Valinamide is thought to be mediated through its interactions with various biological molecules. Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death . Additionally, the compound's structural features allow it to interact favorably with cellular targets, enhancing its therapeutic efficacy.

Comparative Analysis with Other Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key differences and similarities:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl | Peptide structure | Contains additional acetyl and cysteine residues |

| D-Valinamide | Opposite chirality | May exhibit different biological activities |

| L-Alanylleucyl-L-prolyl | Similar amino acids | Different sequence affects reactivity |

| L-Valyl-L-prolyl | Similar backbone | Differences in side chain influence properties |

This comparison illustrates how L-Valinamide's unique combination of amino acids contributes to its specific biological activities and chemical reactivity.

Case Studies and Research Findings

Several case studies have focused on the biological activity of this compound:

- Cytotoxicity Studies : In a study evaluating the cytotoxic effects of various dipeptides, this compound showed promising results against human cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Another study investigated the neuroprotective properties of L-Valinamide against oxidative stress-induced neuronal damage. Results indicated that it could reduce markers of oxidative stress and improve neuronal survival rates in vitro .

- Inhibition of Enzymatic Activity : Research has also explored the inhibitory effects of L-Valinamide on tyrosinase activity, which is relevant in skin pigmentation disorders. It was found to exhibit moderate inhibition compared to other amino acid derivatives .

Propriétés

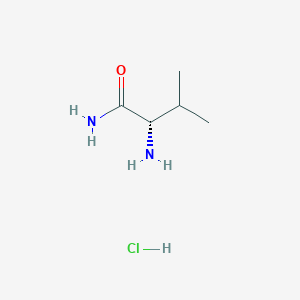

IUPAC Name |

(2S)-2-amino-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCNYSGKNAWXFL-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546791 | |

| Record name | L-Valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3014-80-0 | |

| Record name | L-Valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does L-Valinamide hydrochloride play in the synthesis of chiral organocatalysts?

A1: this compound serves as a readily available chiral building block for creating diverse chiral diamines. These diamines are then further reacted to form urea and thiourea derivatives that can function as effective organocatalysts. In the study, this compound was specifically used to synthesize compound 4i, a regioisomer of another catalyst (4a) derived from N-Boc protected L-Valine. This highlights the versatility of this compound in generating diverse catalyst structures. []

Q2: How does the structure of the organocatalyst derived from this compound influence its catalytic activity?

A2: While the paper doesn't directly investigate the catalytic activity of 4i, it does explore the impact of different substituents on the catalyst structure. The research demonstrates that modifications to the substituents at the nitrogen atoms and variations in the urea/thiourea component significantly affect the enantioselectivity and yield of the nitro-Michael addition reactions. [] This suggests that the specific structure of 4i, derived from this compound, could offer unique reactivity and selectivity profiles compared to other catalysts in the study.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.